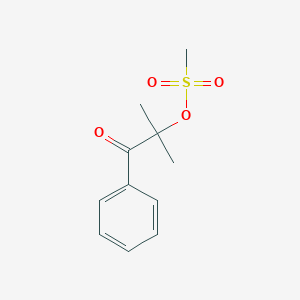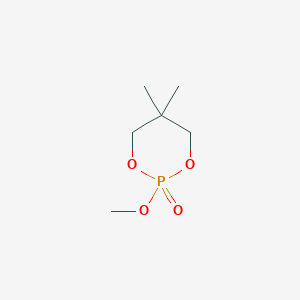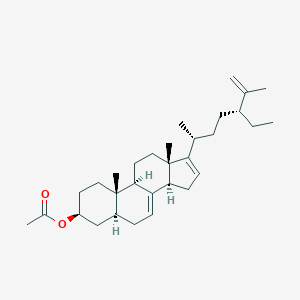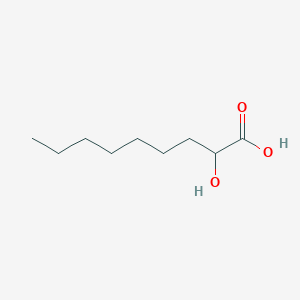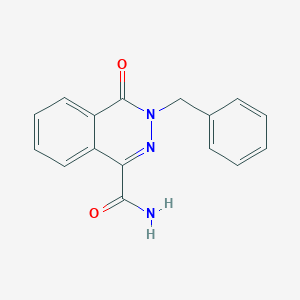
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to certain receptors in the brain, such as the NMDA receptor, which is involved in learning and memory.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide have been investigated in various studies. The compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's disease. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are many future directions for research on 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. One area of research could be to investigate its potential as a therapeutic agent for the treatment of Alzheimer's and Parkinson's disease. Another area of research could be to investigate its potential as an anticancer agent. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its use as a therapeutic agent.
Synthesemethoden
The synthesis of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of benzylamine with phthalic anhydride in the presence of a catalyst such as pyridine. The resulting product is then treated with a reducing agent such as sodium borohydride to yield the desired compound. Other methods involve the use of different starting materials and reaction conditions.
Eigenschaften
CAS-Nummer |
16015-59-1 |
|---|---|
Produktname |
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide |
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
3-benzyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c17-15(20)14-12-8-4-5-9-13(12)16(21)19(18-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) |
InChI-Schlüssel |
CNLKBXSFYXUQQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
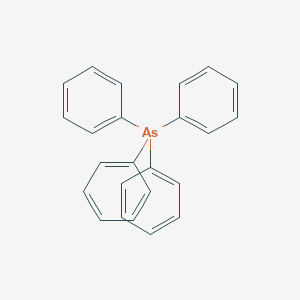

![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
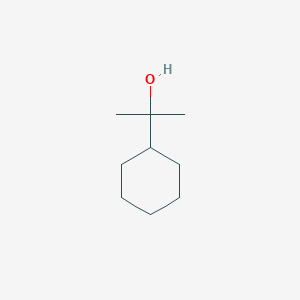
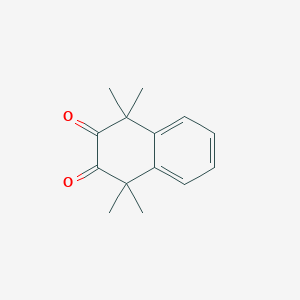

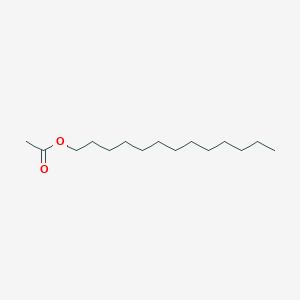
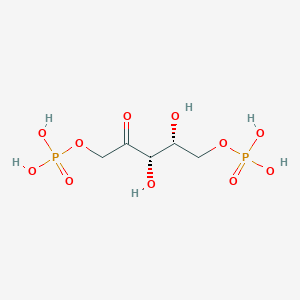
![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
